molecular formula C15H16N2O4S B13678392 Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Cat. No.: B13678392
M. Wt: 320.4 g/mol
InChI Key: JFQJDJCJOIRJSC-UHFFFAOYSA-N
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Description

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate (CAS: 96929-05-4) is a thiazole-based compound featuring a carbobenzyloxy (Cbz)-protected aminomethyl group at position 2 and an ethyl carboxylate ester at position 4 of the thiazole ring . The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic workflows and enabling selective deprotection under hydrogenolytic conditions. This compound is primarily utilized in medicinal chemistry research, particularly as an intermediate in the synthesis of bioactive molecules or protease inhibitors. Its synthesis likely involves cyclization of a thiosemicarbazide precursor with ethyl bromopyruvate, followed by Cbz protection of the aminomethyl group .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-10-22-13(17-12)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)

InChI Key

JFQJDJCJOIRJSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with a Cbz-protected amine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential antibacterial, antifungal, and antiviral properties.

    Biology: Used in the study of enzyme inhibitors and receptor modulators.

    Industry: Employed in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The thiazole ring’s aromaticity and the presence of functional groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Thiazole derivatives with varying substituents exhibit distinct electronic and steric profiles. Key analogs include:

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate
  • Substituent: Boc (tert-butoxycarbonyl)-protected aminophenyl group.
  • Molecular Weight : 315.5 g/mol .
  • Key Features: The Boc group provides acid-labile protection, contrasting with the base-stable Cbz group.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
  • Substituent : 2-nitrobenzylidene hydrazine.
  • Key Features: The –NO₂ group reduces the HOMO-LUMO gap (4.12 eV) via conjugation, increasing reactivity compared to non-conjugated analogs. Hirshfeld surface analysis reveals dominant van der Waals interactions and hydrogen bonding in crystal packing .
Ethyl 2-aminothiazole-4-carboxylate
  • Substituent: Free amino group.
  • Molecular Weight : 172.2 g/mol .
  • Key Features : The unprotected amine increases reactivity but reduces stability under acidic/basic conditions. Exhibits anticancer activity (IC₅₀ = 0.72 μM against HCT-116 cells) .

Table 1: Structural and Electronic Comparison

Compound Substituent Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Key Interactions
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate Cbz-aminomethyl ~350 (estimated) Not reported Hydrogen bonding, π-π
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate Boc-aminophenyl 315.5 Not reported π-π stacking
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Nitrobenzylidene hydrazine 337.3 (calculated) 4.12 van der Waals, hydrogen
Ethyl 2-aminothiazole-4-carboxylate Amino 172.2 Not reported High reactivity

Biological Activity

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate (C15H16N2O4S) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential antimicrobial, antifungal, and anticancer properties, making it a significant candidate in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a thiazole ring, a carboxylate group, and a carbobenzyloxy (Cbz) group, which enhances its lipophilicity and biological activity. Its molecular weight is 336.36 g/mol, and it has been classified under various chemical databases such as PubChem .

Target Enzymes

This compound primarily interacts with the enzyme UDP-N-acetylmuramate/L-alanine ligase. This enzyme plays a crucial role in bacterial cell wall synthesis, making the compound a potential antibacterial agent . The mode of action involves inhibiting the enzyme's activity, thereby disrupting peptidoglycan synthesis in bacteria.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Wall Synthesis : Disruption of peptidoglycan formation leads to bacterial cell lysis.
  • Cell Signaling : It affects cellular processes such as gene expression and metabolism.
  • Cytotoxicity : Exhibits cytotoxic effects on malignant cells, with IC50 values ranging from 0.09 to 0.49 μM against K562 leukemia cells .

Antimicrobial Properties

This compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable strains include:

  • Staphylococcus epidermidis
  • Pseudomonas aeruginosa
  • Candida albicans
  • Candida glabrata

The compound's ability to inhibit these pathogens suggests its potential use in treating bacterial infections .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including leukemia. The National Cancer Institute (NCI) has reported promising results for similar thiazole derivatives in anticancer assays .

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus epidermidisInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerK562 leukemia cellsIC50 = 0.09 - 0.49 μM
CytotoxicVarious tumor cell linesSignificant cytotoxicity

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation. However, preliminary data suggest it is stable at room temperature and shows good solubility in organic solvents, which could facilitate its formulation into pharmaceuticals.

In terms of safety, compounds in this class have been noted for potential toxicity; therefore, further studies are needed to evaluate their safety profiles comprehensively.

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